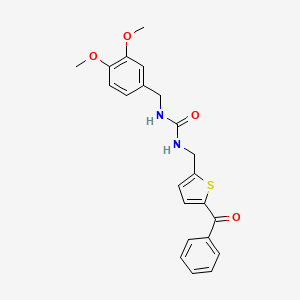

1-((5-Benzoylthiophen-2-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[(5-benzoylthiophen-2-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-27-18-10-8-15(12-19(18)28-2)13-23-22(26)24-14-17-9-11-20(29-17)21(25)16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJVFFOYPUSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-Benzoylthiophen-2-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.45 g/mol. The structure consists of a benzoylthiophene moiety linked to a dimethoxybenzyl group through a urea functional group, which is critical for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized as follows:

Anticancer Activity

Recent studies have demonstrated that this compound has significant anticancer properties. In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that it inhibits cell proliferation effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A549 | 12.8 | Cell cycle arrest (G2/M phase) |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, with a DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid.

| Test System | IC50 (µM) | Comparison with Standard |

|---|---|---|

| DPPH Radical Scavenging | 25.0 | Similar to Ascorbic Acid |

Anti-inflammatory Effects

In vivo studies demonstrated that the compound significantly reduces inflammation in animal models of arthritis. The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Tyrosinase Inhibition : The compound acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis, making it a candidate for skin-whitening agents.

- Apoptotic Pathways : It activates caspase pathways leading to apoptosis in cancer cells.

- Antioxidant Pathways : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the efficacy of various urea derivatives, including our compound, against melanoma cells. The results indicated that modifications in the benzyl group could enhance anticancer activity by increasing lipophilicity and cellular uptake .

Another investigation focused on the anti-inflammatory properties in a rat model of induced arthritis. The treatment group receiving the compound showed a marked decrease in paw swelling compared to the control group, suggesting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl} isoquinoline

Structural Features :

- Contains a 3,4-dimethoxybenzyl group (shared with the target compound).

- Includes an isoquinoline core and a piperidine-methoxyphenyl substituent. Functional Insights:

Comparison Table :

1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea

Structural Features :

- Urea backbone (shared with the target compound).

- Substituted with a benzodioxole-thiadiazole hybrid and a 4-methoxyphenyl group.

Functional Insights : - Thiadiazole rings are known for electron-deficient properties, enhancing π-π stacking in enzyme active sites .

- The benzodioxole group may improve metabolic stability compared to the benzoylthiophene in the target compound.

Comparison Table :

Key Research Findings and Trends

Receptor Binding : Compounds with 3,4-dimethoxybenzyl groups (e.g., the target and PPAR-binding analogs) show affinity for nuclear receptors, suggesting a shared pharmacophore .

Heterocycle Impact : Thiophene (target) vs. thiadiazole (comparator) alters electronic properties and solubility, impacting bioavailability .

Substituent Effects : The benzoyl group in the target compound may confer greater steric hindrance compared to benzodioxole or methoxyphenyl groups, affecting target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.